2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile
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Overview
Description
2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile is an organic compound with the molecular formula C30H48N2O2. It is characterized by the presence of two decyloxy groups attached to a 1,4-phenylene ring, which is further substituted with two acetonitrile groups.
Preparation Methods
The synthesis of 2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile typically involves the reaction of 2,5-dibromo-1,4-bis(decyloxy)benzene with acetonitrile in the presence of a base. The reaction conditions often include the use of a palladium catalyst and a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired diacetonitrile compound .
Chemical Reactions Analysis
2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile has several scientific research applications:
Chemistry: The compound serves as an intermediate in organic synthesis, enabling the preparation of more complex molecules.
Biology and Medicine: While specific biological applications are less documented, the compound’s derivatives may have potential in drug discovery and development.
Mechanism of Action
The mechanism of action of 2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile primarily involves its ability to participate in nucleophilic addition and substitution reactions. The nitrile groups are reactive sites that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial for its applications in materials science and organic synthesis .
Comparison with Similar Compounds
2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile can be compared with other similar compounds such as:
2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile: This compound has shorter alkoxy chains (hexyloxy) compared to the decyloxy chains in the target compound.
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile: Similar to the target compound but with octyloxy chains, this compound may exhibit different electronic and steric properties due to the variation in alkoxy chain length.
The uniqueness of 2,2’-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile lies in its specific alkoxy chain length, which can influence its solubility, reactivity, and suitability for various applications in materials science and organic electronics.
Properties
CAS No. |
163233-69-0 |
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Molecular Formula |
C30H48N2O2 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
2-[4-(cyanomethyl)-2,5-didecoxyphenyl]acetonitrile |
InChI |
InChI=1S/C30H48N2O2/c1-3-5-7-9-11-13-15-17-23-33-29-25-28(20-22-32)30(26-27(29)19-21-31)34-24-18-16-14-12-10-8-6-4-2/h25-26H,3-20,23-24H2,1-2H3 |
InChI Key |
GXUOOOIOUBTTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1CC#N)OCCCCCCCCCC)CC#N |
Origin of Product |
United States |
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